Home > Products > Screening Compounds P112605 > 4-Desmethyl Trimethoprim Glucuronide
4-Desmethyl Trimethoprim Glucuronide -

4-Desmethyl Trimethoprim Glucuronide

Catalog Number: EVT-13546502
CAS Number:
Molecular Formula: C19H24N4O9
Molecular Weight: 452.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Desmethyl Trimethoprim Glucuronide is a metabolite of the antibiotic trimethoprim, which is primarily used to treat bacterial infections, particularly urinary tract infections. This compound is formed through the metabolic processes in the liver, where trimethoprim undergoes glucuronidation, a reaction that conjugates glucuronic acid to the drug, enhancing its solubility and facilitating excretion. The significance of 4-Desmethyl Trimethoprim Glucuronide lies in its potential role in pharmacokinetics and toxicology related to trimethoprim use.

Source

Trimethoprim is synthesized from 3,4,5-trimethoxybenzaldehyde and aniline propionitrile through a series of condensation and cyclization reactions involving guanidine compounds. The synthesis of trimethoprim has been well documented, with various methods reported for its preparation . The subsequent formation of 4-Desmethyl Trimethoprim Glucuronide occurs as part of the drug's metabolic pathway in the liver, where it is processed by UDP-glucuronosyltransferases .

Classification

4-Desmethyl Trimethoprim Glucuronide is classified as a metabolite and glucuronide conjugate. It falls under the broader category of pharmacologically active metabolites, which can influence the therapeutic effects and side effects of the parent compound, trimethoprim.

Synthesis Analysis

Methods

  1. Metabolic Pathway: Trimethoprim is primarily metabolized in the liver via cytochrome P450 enzymes, leading to various metabolites including 4-Desmethyl Trimethoprim.
  2. Glucuronidation: The glucuronidation process involves the transfer of glucuronic acid from UDP-glucuronic acid to hydroxyl or carboxyl groups on trimethoprim or its metabolites by UDP-glucuronosyltransferases.

Technical Details

The specific enzymatic reactions involved in converting trimethoprim into 4-Desmethyl Trimethoprim Glucuronide have been studied using high-resolution mass spectrometry and other analytical techniques to identify and quantify metabolites formed during drug metabolism .

Molecular Structure Analysis

Structure

The molecular formula for 4-Desmethyl Trimethoprim Glucuronide can be derived from the structure of trimethoprim by removing one methyl group and adding a glucuronic acid moiety. The structure can be represented as follows:

  • Molecular Formula: C₁₄H₁₈N₄O₃ (for trimethoprim) minus one methyl group plus glucuronic acid.

Data

The molecular weight of 4-Desmethyl Trimethoprim Glucuronide would be approximately 356.34 g/mol when accounting for the glucuronic acid addition. Its structure includes:

  • A pyrimidine ring
  • Amino groups
  • A glucuronic acid moiety linked via an ester bond.
Chemical Reactions Analysis

Reactions

The primary reaction involving 4-Desmethyl Trimethoprim Glucuronide is its formation from trimethoprim through the action of UDP-glucuronosyltransferases. This reaction enhances solubility and facilitates renal excretion.

  1. Formation Reaction:
    Trimethoprim+UDP glucuronic acidUGT4 Desmethyl Trimethoprim Glucuronide+UDP\text{Trimethoprim}+\text{UDP glucuronic acid}\xrightarrow{\text{UGT}}\text{4 Desmethyl Trimethoprim Glucuronide}+\text{UDP}

Technical Details

The efficiency and specificity of this reaction can vary based on genetic polymorphisms in UDP-glucuronosyltransferase enzymes among individuals, which may lead to differences in drug metabolism and potential side effects .

Mechanism of Action

Process

The mechanism of action for 4-Desmethyl Trimethoprim Glucuronide primarily relates to its role as a metabolite rather than an active therapeutic agent. Its formation represents a detoxification pathway that reduces the pharmacological activity of trimethoprim by facilitating its elimination from the body.

  1. Inhibition Mechanism: While trimethoprim inhibits dihydrofolate reductase, leading to decreased folate synthesis in bacteria, its metabolites may have reduced or negligible inhibitory effects on this enzyme .

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Generally soluble in polar solvents due to the presence of glucuronic acid.

Chemical Properties

Relevant data indicate that glucuronides are generally stable under physiological conditions but may undergo hydrolysis under extreme conditions .

Applications

Scientific Uses

4-Desmethyl Trimethoprim Glucuronide serves primarily as a marker for studying the metabolism of trimethoprim. It is significant in pharmacokinetic studies aimed at understanding drug interactions and individual variations in drug metabolism.

  1. Toxicological Studies: Understanding how metabolites contribute to adverse drug reactions associated with trimethoprim use.
  2. Pharmacokinetics Research: Used to assess bioavailability and clearance rates in different populations or under varying clinical conditions .
  3. Drug Development: Insights into metabolic pathways can inform new antibiotic development strategies or modifications to existing drugs to improve safety profiles.
Introduction to Trimethoprim Metabolites in Pharmacological Research

Role of Phase II Metabolism in Trimethoprim Biotransformation

Trimethoprim undergoes sequential biotransformation involving primary oxidative phase I reactions followed by phase II conjugation. Hepatic cytochrome P450 enzymes (notably CYP3A4 and CYP2C9) catalyze the formation of primary metabolites, including 3'-desmethyl TMP, 4'-desmethyl TMP, TMP 1-N-oxide, and a reactive benzylic alcohol intermediate (Cα-OH-TMP) [8]. These phase I products serve as substrates for subsequent phase II conjugation:

  • Glucuronidation: Mediated by UDP-glucuronosyltransferases (UGTs), this pathway conjugates glucuronic acid to phase I metabolites, increasing hydrophilicity. 4-Desmethyl TMP is a major substrate for UGT-mediated glucuronidation.
  • Sulfation: Sulfotransferases (SULTs) catalyze sulfate conjugation, particularly observed in extrahepatic tissues like skin with 4-desmethyl TMP as a substrate [4].
  • Acetylation: Primarily affects sulfamethoxazole in the co-trimoxazole combination, but N-acetylation of TMP metabolites can also occur.

Table 1: Major Phase I and Phase II Metabolic Pathways of Trimethoprim

Metabolite TypeKey MetabolitesPrimary Enzymes InvolvedSite of Major Activity
Phase I (Oxidation)3'-Desmethyl TMPCYP2C9, CYP3A4Liver
4'-Desmethyl TMPCYP3A4Liver
TMP 1-N-OxideCYP3A4Liver
TMP 3-N-OxideCYP1A2Liver
Cα-OH-TMP (Benzylic Alcohol)CYP3A4Liver
Phase II (Conjugation)4-Desmethyl TMP GlucuronideUGTs (e.g., UGT1A, UGT2B)Liver (Primary), Lung
4-Desmethyl TMP SulfateSULTsSkin
N-Acetyl MetabolitesNATsLiver

Crucially, phase II metabolism is not confined to the liver. Emerging evidence demonstrates significant extrahepatic glucuronidation and sulfation capacity, particularly in tissues clinically relevant to TMP adverse events [4]. The 4-desmethyl TMP intermediate, arising from CYP3A4-mediated demethylation of the 4'-methoxy group on the trimethoxybenzyl ring, is a pivotal precursor for glucuronide formation [8] [4].

Significance of Glucuronide Conjugates in Antibiotic Pharmacokinetics

Glucuronidation is a primary detoxification and elimination pathway for numerous drugs, profoundly impacting antibiotic pharmacokinetics (PK). Glucuronide conjugates exhibit fundamentally different properties compared to their parent drugs or phase I metabolites:

  • Enhanced Hydrophilicity and Renal Elimination: Conjugation with glucuronic acid dramatically increases water solubility. This facilitates rapid excretion via the kidneys, preventing prolonged systemic exposure to potentially active or reactive intermediates. While TMP itself is significantly excreted unchanged renally (50-60% within 24 hours), its glucuronides contribute substantially to the overall clearance of metabolized fractions [2] [5].
  • Altered Tissue Distribution: Glucuronides generally have reduced membrane permeability compared to their aglycone precursors due to their increased polarity and molecular weight. This limits their penetration into certain tissues but can favor distribution into aqueous compartments. However, specific transporters (e.g., OATs, OATPs) can mediate the uptake of glucuronides into tissues like the kidney and liver, and efflux transporters (e.g., MRP2, BCRP) facilitate their biliary or renal excretion [1].
  • Potential for Hydrolysis (Enterohepatic Recirculation): Bacterial β-glucuronidases in the gut can hydrolyze glucuronide conjugates, releasing the active aglycone back into the intestine. This can allow for reabsorption and prolong systemic exposure (enterohepatic recirculation). While more commonly associated with other drug classes (e.g., morphine-6-glucuronide), this potential exists for antibiotic glucuronides like 4-desmethyl TMP glucuronide, although its clinical significance for TMP is less well-documented [1].
  • Biological Inactivity (Generally): Glucuronide conjugates are typically considered pharmacologically inactive, as the bulky glucuronide moiety prevents binding to target receptors like bacterial dihydrofolate reductase. This effectively terminates the antimicrobial activity of the parent molecule or its active metabolites [1] [2].
  • Impact on Pharmacokinetic Parameters: The formation of glucuronides significantly influences key PK parameters such as volume of distribution (Vd), clearance (CL), and half-life (t½). For TMP, which has a relatively long half-life (8-10 hours) and good tissue penetration, the formation of glucuronides like 4-desmethyl TMP glucuronide contributes to its overall systemic clearance, particularly upon chronic dosing or in individuals with enhanced metabolic activity [2] [5].

Table 2: Pharmacokinetic Properties of Trimethoprim vs. Glucuronide Conjugates

PropertyTrimethoprim (Parent)Glucuronide Conjugates (e.g., 4-Desmethyl TMP Glucuronide)
Molecular Weight~290 Da~450-500 Da
PolarityModerateHigh
Protein Binding~44%Likely Higher
Volume of DistributionExtensive (~1.3-1.8 L/kg)Lower (confined to plasma/extracellular water)
Primary Elimination RouteRenal (50-60% unchanged)Renal (Glucuronide form)
Renal Clearance MechanismGlomerular Filtration + Active SecretionGlomerular Filtration (+/- Active Secretion)
Antimicrobial ActivityActiveGenerally Inactive
Potential for Tissue-Specific EffectsDirect antimicrobial actionPotential site-specific bioactivation (e.g., lung)

Emergence of 4-Desmethyl Trimethoprim Glucuronide as a Key Metabolite

4-Desmethyl trimethoprim glucuronide has emerged from relative obscurity to become a metabolite of significant research interest due to several key findings:

  • Tissue-Specific Formation: While hepatic glucuronidation is well-established, recent investigations utilizing human tissue subcellular fractions (S9) revealed that lung tissue possesses significant capacity to conjugate 4-desmethyl TMP directly to its glucuronide form. This extrahepatic metabolism represents a novel pathway not previously characterized for TMP. In contrast, skin S9 fractions favored sulfate conjugation of 4-desmethyl TMP [4]. This finding challenges the traditional view of the liver as the sole site of significant phase II metabolism for TMP.
  • Link to Idiosyncratic Adverse Drug Reactions (IADRs): Trimethoprim-sulfamethoxazole (TMP-SMX) is associated with a relatively high incidence of IADRs, particularly affecting the skin (rash, SJS/TEN) and lungs (pneumonitis). Historically, sulfamethoxazole's reactive nitroso metabolite was blamed. However, evidence shows TMP alone also causes IADRs, suggesting TMP metabolites contribute. The discovery of reactive sulfate conjugates derived from 4-desmethyl TMP in skin and the local formation of 4-desmethyl TMP glucuronide in lung provides a plausible mechanistic link. These tissue-specific metabolites, formed at or near the site of toxicity, could act as haptens, triggering localized immune responses [4].
  • Structural Basis for Potential Reactivity: Although glucuronides are generally stable and non-reactive, the specific chemical environment of 4-desmethyl TMP glucuronide warrants consideration. The glucuronide is attached via an ether linkage to the phenolic hydroxyl group formed by demethylation at the 4' position of the trimethoprim's benzyl ring. This phenolic structure could, under certain conditions (e.g., enzymatic activation, oxidative stress within specific tissues like the lung), potentially undergo further oxidation to quinone-like species, although this remains hypothetical for TMP glucuronides specifically [4]. The identified sulfate esters of 4-desmethyl TMP in skin are inherently more labile and reactive, capable of covalent binding to proteins [4].
  • Bioactivation Pathway: The research suggests a sequential bioactivation process: Primary hepatic CYP3A4-mediated 4'-demethylation generates 4-desmethyl TMP. This metabolite then circulates to extrahepatic tissues. In the lung, UGTs conjugate it to the glucuronide, potentially acting as a proximate metabolite. In the skin, SULTs form sulfate esters which are direct reactive metabolites capable of covalently modifying proteins, potentially initiating immune responses [4].

Table 3: Key Characteristics and Significance of 4-Desmethyl Trimethoprim Glucuronide

CharacteristicDetailSignificance
Chemical StructureEther-linked glucuronide conjugate of 4-desmethyl TMP (phenolic OH group)Distinct from labile acyl glucuronides; generally stable but phenolic nature allows potential for further oxidation.
CAS Registry Number89267-13-0Unique identifier for research and reference standards [6].
Formation SitesPrimary: Liver (from hepatic 4-desmethyl TMP). Novel Site: Lung (direct conjugation of circulated 4-desmethyl TMP)Explains presence at sites of toxicity (lung); indicates extrahepatic metabolic competence [4].
Enzymes ResponsibleUDP-Glucuronosyltransferases (UGTs - specific isoforms under investigation)Target for metabolic interactions and potential inter-individual variability.
ReactivityGenerally stable ether glucuronide. Potential for enzymatic oxidation to quinone?Contrasts with reactive acyl glucuronides or sulfate esters; direct reactivity low, but tissue environment may enable further bioactivation [4].
Pharmacological ActivityPresumed inactive against DHFRTerminates antimicrobial action of the 4-desmethyl TMP precursor.
Toxicological SignificanceProximate metabolite in lung; possible contributor to lung-specific IADRs. Precursor role for reactive sulfate in skin?Provides a mechanistic hypothesis for TMP-associated pneumonitis and potentially links hepatic and extrahepatic metabolism to tissue-specific immune responses [4].
Research ToolsAvailable as a reference standard (e.g., TRC TR-D984390)Enables definitive identification in biological samples and study of its properties [6].

The characterization of 4-desmethyl trimethoprim glucuronide exemplifies the evolving understanding of antibiotic metabolism. Its identification as a metabolite formed in target tissues for TMP toxicity underscores the importance of moving beyond hepatic-centric metabolic models. Future research focusing on the quantitative contribution of lung glucuronidation to overall TMP clearance, the specific UGT isoforms involved, and the potential immunological consequences of its local formation is crucial for fully understanding TMP's clinical profile and mitigating its adverse effects.

Properties

Product Name

4-Desmethyl Trimethoprim Glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C19H24N4O9

Molecular Weight

452.4 g/mol

InChI

InChI=1S/C19H24N4O9/c1-29-9-4-7(3-8-6-22-19(21)23-16(8)20)5-10(30-2)14(9)31-18-13(26)11(24)12(25)15(32-18)17(27)28/h4-6,11-13,15,18,24-26H,3H2,1-2H3,(H,27,28)(H4,20,21,22,23)/t11-,12-,13+,15-,18+/m0/s1

InChI Key

XAQGCUMMQHSIAG-FRTWLMODSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC2C(C(C(C(O2)C(=O)O)O)O)O)OC)CC3=CN=C(N=C3N)N

Isomeric SMILES

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC)CC3=CN=C(N=C3N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.